5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one
Overview
Description
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position, a thioether linkage at the 4-position, and a nitrobenzyl group attached to the thioether. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyrimidin-2(1H)-one and 4-nitrobenzyl chloride.
Thioether Formation: The 4-nitrobenzyl chloride is reacted with a thiol derivative of the pyrimidinone under basic conditions to form the thioether linkage. Common bases used include sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkoxides, typically in polar solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 5-methyl-4-((4-aminobenzyl)thio)pyrimidin-2(1H)-one.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Hydrolysis: 5-methylpyrimidin-2(1H)-one and 4-nitrobenzyl alcohol.
Scientific Research Applications
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Research includes its use in drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound’s nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activity, inhibition of protein synthesis, or disruption of cellular membranes. The exact pathways and targets depend on the specific biological context and the compound’s concentration.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-((4-aminobenzyl)thio)pyrimidin-2(1H)-one: A reduced form of the compound with an amino group instead of a nitro group.
5-methyl-4-((4-chlorobenzyl)thio)pyrimidin-2(1H)-one: A similar compound with a chlorobenzyl group instead of a nitrobenzyl group.
5-methyl-4-((4-methylbenzyl)thio)pyrimidin-2(1H)-one: A compound with a methylbenzyl group in place of the nitrobenzyl group.
Uniqueness
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound versatile in various chemical and biological applications. Additionally, the thioether linkage provides stability and allows for further functionalization, enhancing its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHKPMWFMZTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321320 | |
Record name | 5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78932-29-3 | |
Record name | 5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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